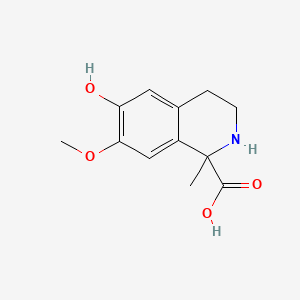
3-(2-Hydroxyphenyl)catechol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biphenyl-2,2',3-triol is a member of catechols and a member of hydroxybiphenyls. It has a role as a mouse metabolite.
Wissenschaftliche Forschungsanwendungen
Role in Autonomic Function Testing
Catechols, including compounds like 3-(2-Hydroxyphenyl)catechol, play a significant role in autonomic function testing. They are involved in various neurochemical processes due to their unique structure, containing hydroxyl groups on a benzene ring. These compounds are informative in the diagnostic evaluation of dysautonomias, although not typically diagnostic on their own (Goldstein & Cheshire, 2018).
Anaerobic Metabolism in Bacteria
3-(2-Hydroxyphenyl)catechol is metabolized anaerobically by certain bacteria, like Thauera aromatica. This process involves complex enzymatic reactions, contributing to the understanding of anaerobic metabolism of aromatic substrates in bacteria (Ding, Schmeling & Fuchs, 2007).
Applications in Chemical Synthesis
In chemical synthesis, 3-(2-Hydroxyphenyl)catechol derivatives have been used in various reactions. For example, its derivatives have been involved in reductive coupling reactions, showcasing its utility in organic synthesis and the production of complex organic compounds (Seo et al., 2008).
Biocatalysis in Cosmetic and Food Additives
3-(2-Hydroxyethyl)catechol, a derivative of 3-(2-Hydroxyphenyl)catechol, shows potential as a skin-lightening and antioxidative agent. It is expected to be used in cosmetics, food additives, and even in chemical products like electronic materials. The biocatalytic production of this compound has been enhanced through genetic modifications in Escherichia coli (Matsude et al., 2021).
In Atmospheric Chemistry
Catechol derivatives are significant in atmospheric chemistry, particularly as precursors to secondary organic aerosols (SOAs). They undergo oxidation processes in the atmosphere, contributing to the formation of low volatility compounds that are critical to understanding atmospheric reactions and aerosol formation (Finewax, de Gouw & Ziemann, 2018).
Development in Electrochemical Sensors
3-(2-Hydroxyphenyl)catechol has been used in the development of electrochemical sensors. These sensors are designed for the simultaneous determination of catechol and its isomers, demonstrating the compound's utility in environmental monitoring and analysis (Erogul et al., 2015).
Eigenschaften
CAS-Nummer |
91368-55-7 |
|---|---|
Produktname |
3-(2-Hydroxyphenyl)catechol |
Molekularformel |
C12H10O3 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
3-(2-hydroxyphenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H10O3/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12(9)15/h1-7,13-15H |
InChI-Schlüssel |
USBNIYMZDQVDSO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)O |
Andere CAS-Nummern |
91368-55-7 |
Synonyme |
(1,1'-biphenyl)-2,2',3-triol 2,2',3-biphenyltriol 2,2',3-trihydroxybiphenyl 3-(2-hydroxyphenyl)catechol 3-HPCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




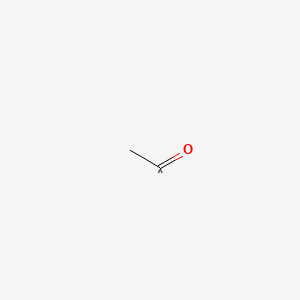
![N-[4-[(Acridin-9-yl)imino]-3-methoxy-2,5-cyclohexadien-1-ylidene]methanesulfonamide](/img/structure/B1217804.png)
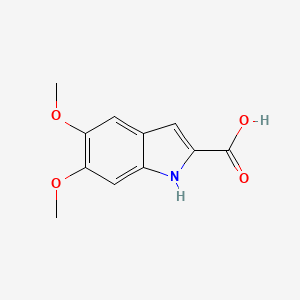
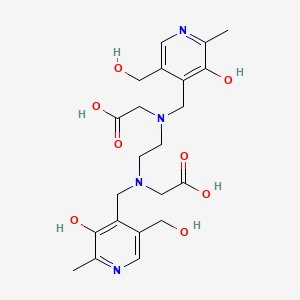
![Methyl 2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethanimidate](/img/structure/B1217808.png)
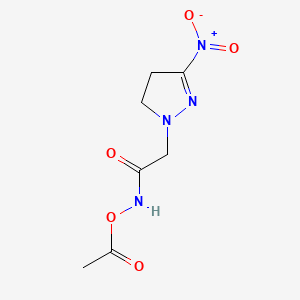


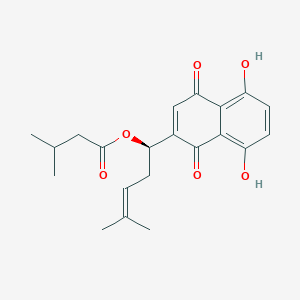
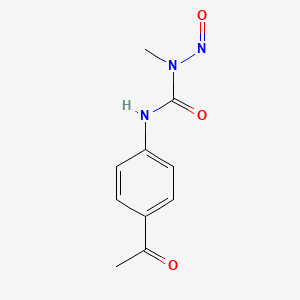
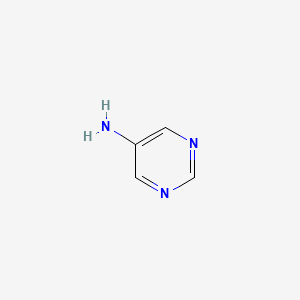
![N-[[(6-methoxy-1,3-benzothiazol-2-yl)amino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1217818.png)
